molecular formula C16H14 B14413132 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 82645-20-3

1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene

Cat. No.: B14413132
CAS No.: 82645-20-3
M. Wt: 206.28 g/mol
InChI Key: HESRJXOWZPVQJX-UHFFFAOYSA-N
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Description

1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a complex organic compound characterized by a cyclopropane ring fused to an indene structure with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of cost-effective catalysts and reagents is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, altering their properties and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,1a,6,6a-Tetrahydrocyclopropa[a]indene: Lacks the phenyl group, resulting in different reactivity and applications.

    1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: A dimeric form with distinct properties and uses.

Uniqueness

The presence of the cyclopropane ring fused to the indene structure also contributes to its unique chemical behavior and versatility in various fields of research .

Properties

CAS No.

82645-20-3

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1a-phenyl-6,6a-dihydro-1H-cyclopropa[a]indene

InChI

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-11-14(16)10-12-6-4-5-9-15(12)16/h1-9,14H,10-11H2

InChI Key

HESRJXOWZPVQJX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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